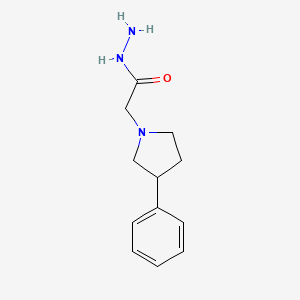

2-(3-Phenylpyrrolidin-1-yl)acetohydrazide

Description

2-(3-Phenylpyrrolidin-1-yl)acetohydrazide is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position, linked to an acetohydrazide moiety. This structure combines the rigidity of the pyrrolidine scaffold with the hydrazide functional group, which is known for its versatility in forming hydrogen bonds and coordinating with biological targets.

Properties

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-14-12(16)9-15-7-6-11(8-15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLGZJOSGAMSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Phenylpyrrolidin-1-yl)acetohydrazide involves the reaction of phenylpiracetam with hydrazine hydrate under specific conditions . The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(3-Phenylpyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(3-Phenylpyrrolidin-1-yl)acetohydrazide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential neuroprotective and cognitive-enhancing effects.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of 2-(3-Phenylpyrrolidin-1-yl)acetohydrazide is not fully understood. it is believed to modulate the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are predominant excitatory neurotransmitter receptors in the brain . This modulation may enhance synaptic transmission and improve cognitive functions .

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural Analogues and Pharmacological Activities

The pharmacological profile of 2-(3-phenylpyrrolidin-1-yl)acetohydrazide can be inferred through comparisons with structurally related compounds:

Key Observations :

- Heterocyclic Core Impact: Benzimidazole derivatives (e.g., ) exhibit diverse activities, including anticonvulsant and enzyme inhibition, likely due to their planar aromatic structure enhancing target binding.

- Substituent Effects : Electrophilic substituents (e.g., hydroxyl, nitro, or halogen groups) significantly enhance activity. For instance, a para-hydroxyl group in compound 206 improved AChE inhibition , while bromo substitution in triazole derivatives boosted antidepressant effects .

- Enzyme Inhibition : Oxadiazole and thioether-linked derivatives () demonstrated superior α-glucosidase and antimicrobial activities compared to simpler hydrazides, suggesting that electron-withdrawing groups enhance enzyme targeting .

Thermal and Physicochemical Stability

- Limited data exist for pyrrolidine-based acetohydrazides. However, benzimidazole and triazole analogs () show moderate thermal stability, with decomposition temperatures >200°C. The acetohydrazide group generally degrades via elimination reactions, forming CO₂ and NH₃ .

Biological Activity

2-(3-Phenylpyrrolidin-1-yl)acetohydrazide, with the CAS number 1313825-26-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenylpiracetam with hydrazine hydrate under controlled conditions. This method allows for the formation of the hydrazide functional group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its pharmacological properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. These receptors are key players in excitatory neurotransmission and are implicated in cognitive functions and neuroprotection.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies have shown that the compound may enhance cognitive functions through AMPA receptor modulation.

Anticonvulsant Properties

Preliminary investigations suggest that this compound may possess anticonvulsant effects. It has been evaluated in various animal models for its ability to reduce seizure activity, indicating potential therapeutic applications in epilepsy.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other derivatives such as phenylpiracetam and piracetam.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Hydrazide derivative | Neuroprotective, Anticonvulsant |

| Phenylpiracetam | Amide derivative | Cognitive enhancement |

| Piracetam | Racetam derivative | Cognitive enhancement |

This table highlights the unique hydrazide functionality of this compound, which may confer distinct pharmacological properties compared to its derivatives.

Case Studies

Recent case studies have focused on the compound's effects on cognitive function and seizure activity:

- Cognitive Enhancement Study : A study conducted on rodents demonstrated that administration of this compound improved performance in memory tasks compared to a control group. The results suggest enhanced synaptic plasticity attributed to AMPA receptor modulation.

- Anticonvulsant Efficacy : In a controlled trial involving induced seizures in animal models, the compound significantly reduced seizure frequency and duration when compared to standard treatments. This positions it as a candidate for further development in epilepsy therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.